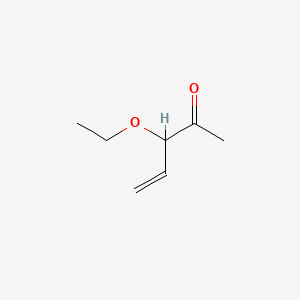
3-Ethoxypent-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxypent-4-en-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethoxypent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with acetylacetone under acidic conditions. The reaction typically proceeds via an acid-catalyzed addition-elimination mechanism, resulting in the formation of the desired enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3-Ethoxypent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The enone can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ethers.
科学的研究の応用
3-Ethoxypent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-ethoxypent-4-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-Methoxypent-3-en-2-one: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Penten-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxy-3-penten-2-one: Another structural isomer with different reactivity.
Uniqueness: 3-Ethoxypent-4-en-2-one is unique due to its combination of an ethoxy group and an enone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
3-ethoxypent-4-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(6(3)8)9-5-2/h4,7H,1,5H2,2-3H3 |
InChIキー |
XYEXCBLMLGKCKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(C=C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



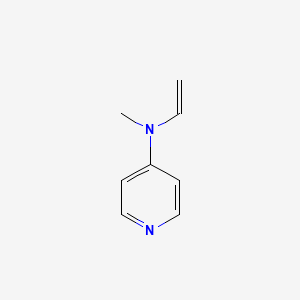
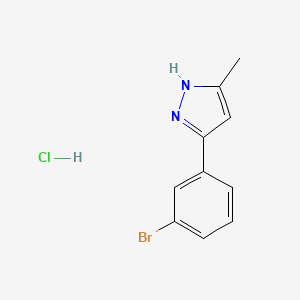
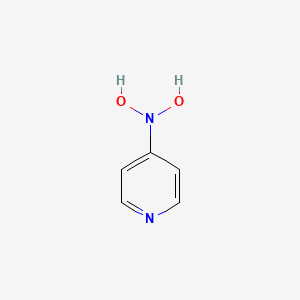
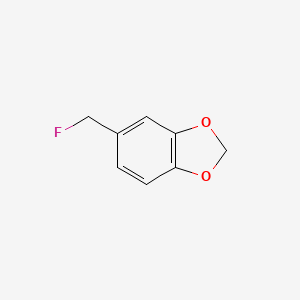
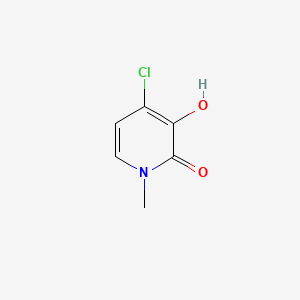

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
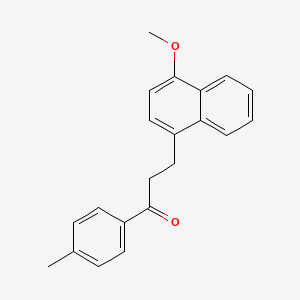
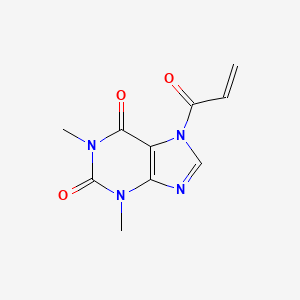
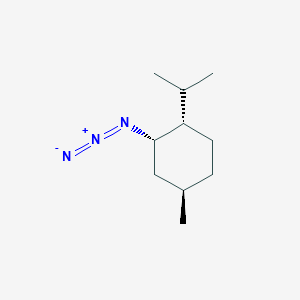
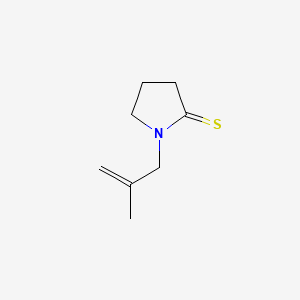
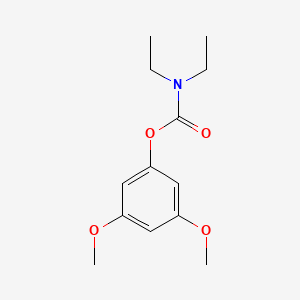
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
